11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H29N5O and its molecular weight is 451.574. The purity is usually 95%.
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Biological Activity
The compound 11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. Its unique structure combines elements that may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C28H29N5O, with a molecular weight of approximately 445.56 g/mol. The structure features a cyclopenta-pyrido-benzimidazole core, which is known for its ability to interact with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C28H29N5O |
Molecular Weight | 445.56 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions could position it as a candidate for treating neurological disorders or other conditions influenced by these neurotransmitters.
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Antidepressant Activity : In vitro studies have shown that the compound can enhance serotonin and norepinephrine levels in neuronal cultures, suggesting potential antidepressant effects.
- Antitumor Properties : Preliminary data indicate that it may inhibit cancer cell proliferation in various cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine production in immune cells, indicating a potential role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry highlighted a related compound's ability to increase serotonin levels significantly compared to control groups, suggesting that structural modifications can enhance efficacy against depression .
- Antitumor Activity : Research conducted at a university laboratory showed that derivatives of the cyclopenta-pyrido-benzimidazole structure exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Inflammation Modulation : A study reported that compounds with similar piperazine moieties demonstrated significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models .
Potential Applications
Given its promising biological activities, this compound could be developed for various therapeutic applications:
- Neurological Disorders : Its potential as an antidepressant could be explored further in clinical trials.
- Cancer Therapy : The antitumor properties warrant investigation into its use as an adjunct therapy for cancer treatment.
- Anti-inflammatory Drugs : The anti-inflammatory effects suggest possible applications in treating chronic inflammatory diseases.
Properties
IUPAC Name |
16-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O/c1-20-9-11-21(12-10-20)34-18-17-31-13-15-32(16-14-31)28-23-6-4-5-22(23)24(19-29)27-30-25-7-2-3-8-26(25)33(27)28/h2-3,7-12H,4-6,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLQOEQQNGDVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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